molecular formula C10H12O2S B099590 Benzyl 3-sulfanylpropanoate CAS No. 16850-00-3

Benzyl 3-sulfanylpropanoate

Cat. No.: B099590
CAS No.: 16850-00-3
M. Wt: 196.27 g/mol
InChI Key: DFMOIQHWZVGRSO-UHFFFAOYSA-N
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Description

Benzyl 3-sulfanylpropanoate (CAS: 16850-00-3) is an organic compound with the molecular formula C₁₀H₁₂O₂S and a molecular mass of 196.264 g/mol . It is a benzyl ester derivative of 3-mercaptopropanoic acid (3-sulfanylpropanoic acid), characterized by a thiol (-SH) group on the propanoate chain. Its IUPAC name is phenylmethyl 3-sulfanylpropanoate, and it is also referred to as 3-mercaptopropionic acid benzyl ester .

The compound is structurally defined by a benzene ring (C₆H₅) attached via an ester linkage to a three-carbon chain terminating in a sulfhydryl group.

Properties

CAS No.

16850-00-3

Molecular Formula

C10H12O2S

Molecular Weight

196.27 g/mol

IUPAC Name

benzyl 3-sulfanylpropanoate

InChI

InChI=1S/C10H12O2S/c11-10(6-7-13)12-8-9-4-2-1-3-5-9/h1-5,13H,6-8H2

InChI Key

DFMOIQHWZVGRSO-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC(=O)CCS

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CCS

Synonyms

3-Mercaptopropionic acid benzyl ester

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzyl 3-sulfanylpropanoate belongs to the broader class of benzyl esters and thiol-containing compounds. Below is a detailed comparison with structurally analogous molecules, focusing on molecular properties, functional groups, and applications.

Comparison with Other Benzyl Esters

Table 1: Structural and Physical Properties of Benzyl Esters
Compound Name Molecular Formula Molecular Mass (g/mol) Key Functional Groups Melting/Boiling Points (°C) Solubility
This compound C₁₀H₁₂O₂S 196.264 Ester, -SH Not reported Likely soluble in organic solvents (e.g., ethanol, ether)
Benzyl benzoate C₁₄H₁₂O₂ 212.25 Ester, aromatic ring Boiling: 323–324 Insoluble in water; soluble in ethanol, ether
Benzyl acetate C₉H₁₀O₂ 150.18 Ester Boiling: 213.5 Miscible with ethanol, ether
Benzyl 3-aminopropanoate hydrochloride C₁₀H₁₄ClNO₂ 223.68 Ester, -NH₂ (protonated) Not reported Water-soluble (salt form)

Key Observations :

  • Functional Group Influence: The -SH group in this compound distinguishes it from other benzyl esters like benzyl benzoate or benzyl acetate, which lack sulfur. This group enhances nucleophilic reactivity, making it useful in thiol-ene click chemistry or as a reducing agent.
  • Mass and Polarity : The sulfur atom increases molecular mass compared to benzyl acetate (196 vs. 150 g/mol) and likely reduces water solubility due to the hydrophobic -SH group.
  • Applications: Benzyl benzoate is widely used in scabies treatment (87% cure rate in clinical trials ), whereas this compound’s applications are less documented but may involve niche synthetic roles.

Comparison with Thiol-Containing Compounds

Table 2: Thiol Derivatives and Their Properties
Compound Name Molecular Formula Molecular Mass (g/mol) Structure Applications/Notes
This compound C₁₀H₁₂O₂S 196.264 Ester-linked thiol Potential flavor/fragrance precursor (thiols often have strong odors)
Propanethioamide C₃H₇NS 89.16 Thioamide Pharmaceutical intermediate
3-Mercaptopropionic acid C₃H₆O₂S 106.14 Free thiol, carboxylic acid Chelating agent, polymer modifier

Key Observations :

  • Ester vs. Acid: Unlike 3-mercaptopropionic acid, this compound’s ester group reduces acidity (pKa of -SH ~10 vs. carboxylic acid’s ~5) and alters solubility.
  • Stability : The benzyl ester may offer improved stability over free thiols, which are prone to oxidation.

Q & A

Q. Advanced

  • SAR Studies: Replace the benzyl group with substituted aryl rings (e.g., 4-methoxybenzyl) to modulate lipophilicity.
  • Thiol Bioisosteres: Substitute –SH with –SeH or –NH₂ to alter redox potential.
  • Click Chemistry: Introduce triazole moieties via CuAAC for enhanced stability. Biological assays (e.g., enzyme inhibition, cytotoxicity) validate these modifications .

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